3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine
Description
Properties
IUPAC Name |
3-methyl-4-(2-methylphenyl)sulfanyl-[1,2]oxazolo[5,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-8-5-3-4-6-10(8)18-13-11-9(2)16-17-12(11)14-7-15-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRASBJWRTUMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=NC=NC3=C2C(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Fusion with Pyrimidine: The isoxazole ring is then fused with a pyrimidine ring through a series of condensation reactions.
Introduction of the Sulfanyl Group: The 2-methylphenylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the isoxazole-pyrimidine intermediate is replaced by the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine exhibit promising anticancer properties. For instance, studies have shown that isoxazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. A notable case study involved a derivative of this compound that displayed significant cytotoxicity against various cancer cell lines, including breast and lung cancers.
Neuroprotective Effects
Additionally, the compound has been investigated for its neuroprotective effects. Isoxazole derivatives have been found to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. In one study, the administration of a related isoxazole compound resulted in improved cognitive function in animal models of Alzheimer's disease.
Agricultural Applications
Pesticide Development
The unique structure of this compound makes it a candidate for developing novel pesticides. Research has demonstrated that similar compounds can effectively target pests while minimizing harm to beneficial insects. A case study highlighted the use of isoxazole-based pesticides in controlling aphid populations on crops, resulting in increased yield and reduced pesticide resistance.
Materials Science
Polymer Synthesis
In materials science, this compound can be utilized in the synthesis of advanced polymers. Its sulfanyl group allows for the creation of cross-linked polymer networks with enhanced mechanical properties. A recent study demonstrated that incorporating this compound into polymer matrices significantly improved tensile strength and thermal stability.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against breast and lung cancer cells |
| Neuroprotective agents | Improved cognitive function in Alzheimer's models | |
| Agricultural | Pesticide development | Effective control of aphids with increased crop yield |
| Materials Science | Polymer synthesis | Enhanced tensile strength and thermal stability in polymers |
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
TLR7 Agonists:
- Compound 21a (EC50 = 7.8 μM) induces cytokines (IL-1β, TNF-α) without cytotoxicity, highlighting the importance of the 4-fluorophenyl and trifluoromethyl groups .
- 24b (EC50 ≈ 3.2 μM) demonstrates improved potency with cyclopropyl and isobutylamine groups, suggesting that smaller C3 substituents enhance TLR7 binding .
CFTR Correctors:
- Isoxazolo[5,4-d]pyrimidines with aryl groups at position 3 restore ΔF508-CFTR function, a mechanism distinct from TLR7 targeting .
Antimicrobial Agents:
- Spiroxindole derivatives (e.g., 5h ) show modest activity against gram-positive bacteria, likely due to fused heterocyclic systems . The target compound’s thioether linkage may offer unique interactions in antimicrobial assays.
Research Findings and Implications
- SAR Trends : Electron-withdrawing groups (e.g., trifluoromethyl) at position 6 enhance TLR7 activity, while position 4 amines optimize selectivity over TLR8 . The target compound’s sulfanyl group deviates from this trend, warranting further investigation.
- Therapeutic Potential: Derivatives with aryl or piperidine groups are prioritized for immunomodulation, whereas the target compound’s structure may suit alternative applications, such as kinase inhibition or antiviral therapy.
- Synthesis Challenges : Introducing sulfanyl groups requires precise control to avoid side reactions, as seen in low-yield analogues like 20b (12%) .
Biological Activity
3-Methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine is a compound with significant potential in medicinal chemistry, particularly due to its structural similarities to biologically active pyrimidine derivatives. This article reviews the biological activity associated with this compound, focusing on its anticancer, antiviral, and immunosuppressive properties, as well as the mechanisms underlying these effects.
- Chemical Formula : C13H11N3OS
- Molecular Weight : 257.31 g/mol
- CAS Number : 478050-41-8
- Purity : >90% .
Biological Activity Overview
Research indicates that derivatives of isoxazolo[5,4-d]pyrimidine exhibit diverse biological activities, including:
-
Anticancer Activity :
- Several studies have demonstrated that compounds in this class can inhibit the growth of various cancer cell lines. For instance, a recent study evaluated novel oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines (A549, MCF7, LoVo, HT29) and found that certain derivatives exhibited significant cytotoxicity with a CC50 lower than standard chemotherapeutics like fluorouracil and cisplatin .
- The mechanism of action may involve the inhibition of key enzymes such as VEGFR-2 and various kinases (e.g., Aurora A kinase), which are crucial for tumor growth and angiogenesis .
- Antiviral Activity :
- Immunosuppressive Activity :
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : Inhibition of receptor tyrosine kinases and adenosine kinases has been noted, which plays a role in cancer cell signaling pathways.
- Caspase Activation : Some studies suggest that these compounds can activate the caspase cascade, leading to programmed cell death in cancer cells .
- Anti-Angiogenesis : By inhibiting pathways involved in angiogenesis, these compounds may reduce tumor blood supply and growth .
Case Studies and Research Findings
Research has provided valuable insights into the efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-methyl-4-[(2-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclization reactions using ethyl orthoformate and acetic anhydride under reflux conditions . For derivatives, microwave-assisted synthesis with silica sulfuric acid catalysts reduces reaction times (≤10 min) while achieving yields of 66–82% . Substitutions at the 3- and 6-positions are critical; for example, trifluoromethyl groups enhance bioactivity and are introduced via nucleophilic aromatic substitution .
Q. How can structural confirmation of this compound and its analogs be achieved?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H/¹³C) to confirm substitution patterns . X-ray crystallography is recommended for resolving ambiguous cases, as demonstrated for related isoxazolo-pyrimidine systems .
Q. What solvents and reaction conditions are suitable for improving yield in cyclization steps?
- Methodological Answer : Ethanol (EtOH) and dimethylformamide (DMF) are preferred for cyclization due to their polarity and boiling points. For example, DBU (1,8-diazabicycloundec-7-ene) as a base in DMF increases yields to >90% compared to t-BuOK .
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions influence biological activity in this scaffold?
- Methodological Answer :
- 3-Position : Piperidin-4-yl groups enhance PI3Kδ inhibition (IC₅₀ < 100 nM in BT-474 breast cancer cells) .
- 6-Position : Trifluoromethyl groups improve Toll-like receptor 7 (TLR7) agonism, with EC₅₀ values < 10 nM in immune cell assays .
- Methodology : Use CCK-8 assays for cytotoxicity screening and ELISA-based cytokine profiling to quantify TLR7 activation .
Q. How should researchers address contradictory data in synthetic yields or bioactivity across studies?
- Methodological Answer :
- Yield Discrepancies : Optimize stoichiometry (e.g., 1.2–1.5 equiv of nucleophiles) and reaction time. For example, 3-nitrophenyl derivatives show yield variations (8–84%) depending on steric hindrance .
- Bioactivity Variability : Validate assay conditions (e.g., cell line specificity, serum concentration). TLR7 agonism in HEK293 cells may differ from primary immune cells due to receptor expression levels .
Q. What strategies are effective for elucidating the mechanism of action of this compound in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use ATP-competitive binding assays (e.g., TR-FRET) to confirm PI3Kδ selectivity over PI3Kα/β/γ isoforms .
- Molecular Docking : Employ software like AutoDock Vina to model interactions with the PI3Kδ catalytic domain, focusing on hydrogen bonding with Val828 and hydrophobic contacts with Trp760 .
Q. How can stability and solubility be optimized for in vivo studies?
- Methodological Answer :
- Solubility : Formulate with PEG-400 or cyclodextrin derivatives, which improve aqueous solubility without altering bioactivity .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) and monitor degradation via HPLC. Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
